
iso-Talipexole Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso-Talipexole Dihydrochloride is a chemical compound known for its pharmacological properties, particularly as a dopamine D2 receptor agonist. It has been studied for its potential therapeutic applications, especially in the treatment of neurological disorders such as Parkinson’s disease .
Preparation Methods
The synthesis of iso-Talipexole Dihydrochloride involves several steps, including the formation of the thiazolo[5,4-d][1,2]diazepine ring system. The synthetic route typically includes the reaction of appropriate amines with thiazole derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Iso-Talipexole Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
Iso-Talipexole Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor agonists.
Biology: It helps in understanding the role of dopamine receptors in various biological processes.
Medicine: It has been investigated for its potential in treating Parkinson’s disease and other neurological disorders.
Industry: It is used in the development of pharmaceuticals targeting dopamine receptors
Mechanism of Action
Iso-Talipexole Dihydrochloride acts as a dopamine D2 receptor agonist. It mimics the action of dopamine by binding to dopamine receptors in the brain, particularly the D2-type receptors. This binding helps compensate for reduced dopamine levels in conditions like Parkinson’s disease, thereby alleviating motor symptoms. Additionally, it has neuroprotective properties, potentially reducing oxidative stress and slowing neurodegeneration .
Comparison with Similar Compounds
Iso-Talipexole Dihydrochloride can be compared with other dopamine agonists such as:
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Bromocriptine: A dopamine agonist with similar therapeutic applications but different side effect profiles.
Ropinirole: Used for similar indications but with a different pharmacokinetic profile. This compound is unique due to its specific binding affinity and neuroprotective properties
Properties
Molecular Formula |
C9H14N4S |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
5-prop-2-enyl-4,6,7,8-tetrahydro-[1,3]thiazolo[5,4-d]diazepin-2-amine |
InChI |
InChI=1S/C9H14N4S/c1-2-5-13-6-8-7(3-4-11-13)12-9(10)14-8/h2,11H,1,3-6H2,(H2,10,12) |
InChI Key |
KBPAMSXLJSCGFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC2=C(CCN1)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)
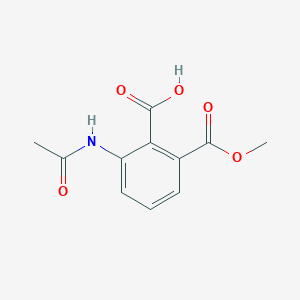
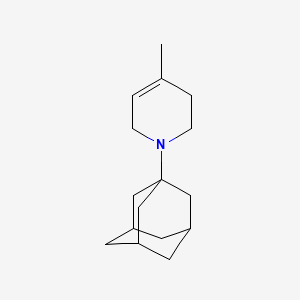
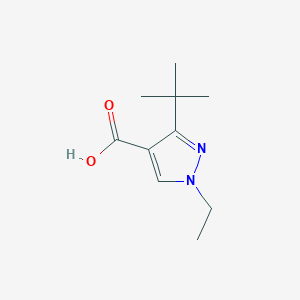
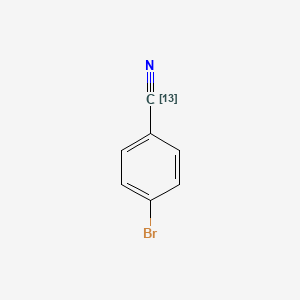
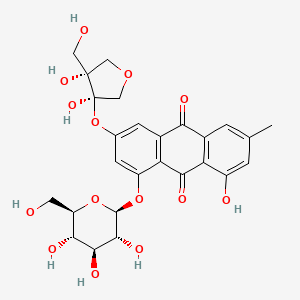
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
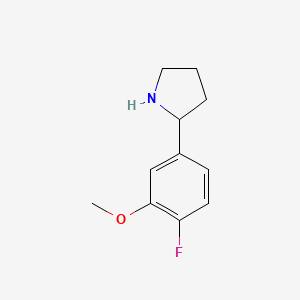
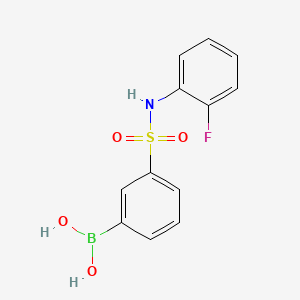
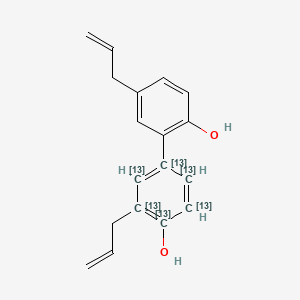
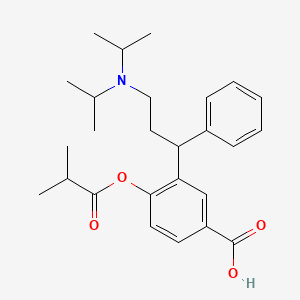
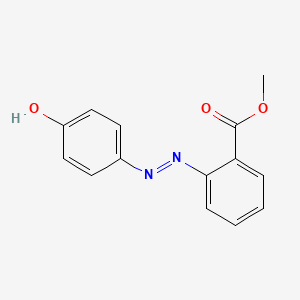
![8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13441374.png)

